Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chemical compound with significant applications in research, particularly in medicinal chemistry. Its molecular formula is and it has a molecular weight of 299.75 g/mol. This compound is characterized by its unique structural features that contribute to its biological activity and potential therapeutic applications.
The compound is cataloged under the CAS number 1354488-18-8 and can be sourced from various chemical suppliers, such as BenchChem and VWR. It falls under the category of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The IUPAC name for this compound is methyl (2S,4S)-4-(2-phenylacetyl)oxypyrrolidine-2-carboxylate;hydrochloride, indicating its complex structure that includes both ester and amide functionalities.
The synthesis of methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice (often organic solvents like dichloromethane), and reaction times are crucial for optimizing yield and purity.
The molecular structure of methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can be represented using various notations:
InChI=1S/C14H17NO4.ClH/c1-18-14(17)12-8-11(9-15-12)19-13(16)7-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H/t11-,12-/m0./s1
COC(=O)C1CC(CN1)OC(=O)CC2=CC=CC=C2.Cl
These representations highlight the stereochemistry of the compound, particularly at the 2 and 4 positions of the pyrrolidine ring.
Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is typically a white to off-white crystalline solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to its hydrochloride form. Its reactivity profile includes susceptibility to hydrolysis and potential interactions with nucleophiles due to its electrophilic centers.
Relevant data regarding solubility in water or organic solvents can be critical for practical applications in laboratory settings.
Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride has several applications in scientific research:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7